molecular formula C14H13Cl2NO3S B5749460 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide

5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B5749460
M. Wt: 346.2 g/mol
InChI Key: LRSHYPNHUWBDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential biological and medicinal properties. Also known as MK-2206, this compound has been found to have promising applications in cancer research and treatment. In

Mechanism of Action

The mechanism of action of MK-2206 involves the inhibition of AKT activity. AKT is a protein kinase that is activated by various growth factors and promotes cell survival and proliferation by phosphorylating downstream targets. In cancer cells, AKT is often overactivated, leading to uncontrolled growth and resistance to chemotherapy. MK-2206 binds to the PH domain of AKT and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
MK-2206 has been found to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting AKT activity and activating caspases. It can also inhibit cell proliferation and migration by blocking the activity of various growth factors and cytokines. In addition, MK-2206 has been shown to sensitize cancer cells to chemotherapy and radiation therapy by modulating the expression of drug transporters and DNA repair enzymes.

Advantages and Limitations for Lab Experiments

MK-2206 has several advantages for lab experiments. It is a highly specific and potent inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, there are also some limitations to its use. MK-2206 can be toxic to normal cells at high concentrations, which can limit its therapeutic potential. In addition, its efficacy can be affected by the genetic and molecular characteristics of cancer cells, which can vary widely between patients.

Future Directions

There are several future directions for research on MK-2206. One area of interest is the development of combination therapies that incorporate MK-2206 with other drugs or treatments. For example, MK-2206 has been shown to synergize with inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to MK-2206. This can help to identify patients who are most likely to benefit from treatment with MK-2206. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of MK-2206 in different cancer types and patient populations.

Synthesis Methods

The synthesis method for MK-2206 involves several steps. The first step is the preparation of 4-methyl-3-chlorophenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetonitrile. This compound is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride to form the final product, 5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

MK-2206 has been extensively studied for its potential applications in cancer research and treatment. It has been found to inhibit the activity of AKT, a protein kinase that plays a crucial role in cell survival and proliferation. By inhibiting AKT, MK-2206 can induce apoptosis (programmed cell death) in cancer cells and prevent their growth and spread. MK-2206 has been shown to be effective against a variety of cancer types, including breast, ovarian, prostate, and lung cancer.

properties

IUPAC Name

5-chloro-N-(3-chloro-4-methylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO3S/c1-9-3-5-11(8-12(9)16)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSHYPNHUWBDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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